Saxitoxin dihydrochloride

Description

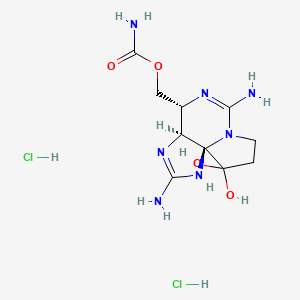

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N7O4.2ClH/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6;;/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16);2*1H/t4-,5-,10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAHUGQQOBPXOZ-UIPPETONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189042 | |

| Record name | Saxitoxin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic solid; [Merck Index] | |

| Record name | Saxitoxin dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water, Very soluble in methanol; sparingly soluble in ethanol, glacial acetic acid; practically insoluble in lipid solvents, Very soluble in methanol; slightly soluble in ethanol, glacial acetic acid; insoluble in alkalies | |

| Record name | Saxitoxin dihydrochloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

35554-08-6 | |

| Record name | Saxitoxin dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saxitoxin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35554-08-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAXITOXIN DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKS19V6FQN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Saxitoxin dihydrochloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery of Saxitoxin Dihydrochloride: A Technical Chronicle

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Saxitoxin (B1146349) (STX), a potent neurotoxin, is the most well-known of the paralytic shellfish toxins (PSTs). Its discovery and characterization represent a significant chapter in the fields of natural product chemistry, toxicology, and pharmacology. This technical guide provides an in-depth history of the discovery of saxitoxin dihydrochloride (B599025), detailing the pivotal experiments, the evolution of analytical techniques, and the elucidation of its mechanism of action. For decades, saxitoxin has been a critical tool in neuroscience for its highly specific blockade of voltage-gated sodium channels, enabling profound advancements in our understanding of nerve impulse transmission.[1][2][3][4] This document serves as a comprehensive resource, summarizing key quantitative data, outlining historical experimental protocols, and visualizing the critical pathways and workflows that defined the journey of saxitoxin from a mysterious seafood poison to a valuable scientific instrument.

Early History and Initial Isolation

The story of saxitoxin is inextricably linked to the phenomenon of paralytic shellfish poisoning (PSP), a serious and sometimes fatal illness resulting from the consumption of shellfish that have accumulated toxins from certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2][4]

The first major breakthrough in identifying the causative agent of PSP came in 1957 when a team led by Dr. Hermann Sommer first isolated the toxin from the Alaska butter clam, Saxidomus gigantea.[1][5][6] It was from this clam that the toxin derived its name.[1][5][6] The early research was primarily focused on the toxicological properties of the substance and its clear connection to PSP outbreaks.[1][6]

Dr. Edward J. Schantz and his colleagues at the U.S. Army Biological Laboratories at Fort Detrick further advanced this research, developing a procedure for the isolation and purification of saxitoxin from toxic clam and mussel tissues, which was published in 1957.[5][7] This work was crucial in obtaining a purified form of the toxin, which was essential for its chemical and toxicological characterization.

Elucidation of the Chemical Structure

For nearly two decades after its initial isolation, the complex chemical structure of saxitoxin remained elusive. The highly polar nature of the molecule made it difficult to crystallize, a critical step for X-ray crystallography, the definitive method for structure determination at the time.[5]

The definitive structure of saxitoxin was finally elucidated in 1975 by two independent groups. A pivotal paper by Schantz and his collaborators utilized a combination of X-ray diffraction and nuclear magnetic resonance (NMR) techniques to reveal its unique tricyclic skeleton, featuring two guanidinium (B1211019) groups and a hydrated ketone.[1][8][9] This discovery confirmed saxitoxin as a tetrahydropurine derivative and laid the groundwork for understanding its mechanism of action and for future synthetic efforts.[1]

Quantitative Data Summary

The following tables summarize key quantitative data gathered during the early discovery and characterization of saxitoxin dihydrochloride.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉Cl₂N₇O₄ | [10] |

| Molecular Weight | 372.21 g/mol | [10] |

| pKa₁ | 8.24 | [10] |

| pKa₂ | 11.60 | [10] |

| Solubility | Very soluble in water; slightly soluble in methanol (B129727) and ethanol (B145695); insoluble in non-polar solvents. | [1][10] |

| Optical Rotation [α]²⁵_D | +130° | [10] |

| Appearance | White, hygroscopic solid | [10] |

Table 2: Acute Toxicity of Saxitoxin in Mice (LD₅₀)

| Route of Administration | LD₅₀ (µg/kg body weight) | Reference(s) |

| Intraperitoneal (i.p.) | 10 | [11] |

| Intravenous (i.v.) | 3.4 | [11] |

| Oral (p.o.) | 263 | [11] |

Experimental Protocols

The following sections detail the methodologies for key experiments in the history of saxitoxin discovery, based on available information from historical publications and official methods.

Isolation and Purification of Saxitoxin (Schantz et al., 1957)

This protocol is a summarized interpretation of the methods described by Schantz and his colleagues for the isolation of saxitoxin from the Alaska butter clam (Saxidomus gigantea).

Experimental Workflow for Saxitoxin Isolation and Purification

Caption: Workflow for the isolation and purification of saxitoxin.

-

Extraction:

-

Homogenize minced toxic clam siphons or whole clams with an equal volume of 95% ethanol.

-

Adjust the pH of the slurry to 2-3 with hydrochloric acid.

-

Stir the mixture for 1-2 hours at room temperature.

-

Centrifuge the mixture to separate the solids.

-

Collect the supernatant, which contains the crude toxin extract.

-

-

Purification:

-

Pass the crude extract through a column of acidic aluminum oxide (alumina). The toxin adsorbs to the alumina.

-

Wash the column with 95% ethanol to remove impurities.

-

Elute the toxin from the alumina column with 50% aqueous ethanol.

-

Further purify the eluate by chromatography on a weak cation exchange resin, such as Amberlite XE-64.

-

Elute the toxin from the resin with a dilute acetic acid solution.

-

The purified saxitoxin is then crystallized as the dihydrochloride salt from an ethanol-ether mixture.

-

Mouse Bioassay for Paralytic Shellfish Poisoning (AOAC Official Method 959.08)

The mouse bioassay was the standard method for quantifying the toxicity of shellfish extracts for many years.[12][13]

Caption: Mechanism of saxitoxin-induced paralysis.

Saxitoxin binds with high affinity to site 1 on the alpha subunit of the VGSC, which is located on the extracellular side of the channel. [1]The two guanidinium groups of the saxitoxin molecule are crucial for this interaction, effectively plugging the channel pore and preventing the influx of sodium ions. [1]This blockade of sodium influx prevents the depolarization of the nerve cell membrane, thereby inhibiting the generation and propagation of action potentials. The cessation of nerve impulse transmission leads to flaccid paralysis of the affected muscles. [1]

Conclusion

The discovery of this compound, from its initial isolation from Alaskan butter clams to the intricate elucidation of its three-dimensional structure and mechanism of action, stands as a testament to the perseverance and ingenuity of the scientific community. The development of purification protocols and the standardization of the mouse bioassay were critical steps that transformed a public health menace into a powerful research tool. The detailed understanding of its interaction with voltage-gated sodium channels has not only been fundamental to our comprehension of neurophysiology but also continues to inspire the development of novel therapeutics. This technical guide serves to chronicle this important history and provide a valuable resource for the next generation of scientists and researchers in their continued exploration of the vast potential of natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saxitoxin | C10H17N7O4 | CID 56947150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Letter: The structure of saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The structure of a crystalline derivative of saxitoxin. The structure of saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C10H19Cl2N7O4 | CID 132988485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Effect of Experimental Protocol on the Toxicity of Saxitoxin in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of Toxicity between Saxitoxin and Decarbamoyl Saxitoxin in the Mouse Bioassay for Paralytic Shellfish Poisoning Toxins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Saxitoxin Biosynthesis Pathway in Dinoflagellates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saxitoxin (B1146349) (STX) and its numerous analogs, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria. These toxins pose a significant threat to public health and fisheries economies worldwide. This technical guide provides a comprehensive overview of the saxitoxin biosynthesis pathway in dinoflagellates, with a focus on the genetic and enzymatic machinery, regulatory mechanisms, and key experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of marine natural products, toxicology, and pharmacology.

Introduction

Dinoflagellates of the genera Alexandrium, Gymnodinium, and Pyrodinium are the primary producers of saxitoxin in marine environments.[1] The biosynthesis of this complex alkaloid toxin is a fascinating example of convergent evolution, with a similar pathway found in distantly related cyanobacteria. It is now firmly established that the genes encoding the saxitoxin biosynthesis pathway are located in the nuclear genome of dinoflagellates, refuting earlier hypotheses of bacterial symbiont involvement.[2][3] The genetic basis of STX production in dinoflagellates is characterized by the presence of sxt genes, homologs of those found in cyanobacteria, although their genomic organization differs significantly.[4] Understanding the intricacies of this pathway is crucial for developing effective monitoring and mitigation strategies for harmful algal blooms (HABs) and for exploring the pharmacological potential of saxitoxin and its derivatives.

The Saxitoxin Biosynthesis Pathway

The biosynthesis of saxitoxin is a complex process that begins with the condensation of arginine, S-adenosylmethionine (SAM), and acetate. The pathway proceeds through a series of enzymatic reactions to form the characteristic tricyclic perhydropurine skeleton of saxitoxin. While the complete pathway in dinoflagellates is still under active investigation, it is believed to be largely analogous to the well-characterized pathway in cyanobacteria.[5][6]

The core of the pathway involves a set of enzymes encoded by the sxt genes. The initial and committing step is catalyzed by the polyketide synthase-like enzyme, SxtA.[5] Subsequent reactions involve an amidinotransferase (SxtG), cyclases, tailoring enzymes that modify the core saxitoxin molecule to produce a wide array of analogs.[7]

Key Genes and Enzymes

The sxt gene repertoire in dinoflagellates includes homologs to many of the "core" genes identified in cyanobacteria. Unlike the single gene cluster organization in cyanobacteria, the sxt genes in dinoflagellates like Alexandrium minutum are scattered across different linkage groups.[4]

Table 1: Key sxt Genes and Their Putative Functions in Dinoflagellate Saxitoxin Biosynthesis

| Gene | Encoded Enzyme/Protein | Putative Function in Saxitoxin Biosynthesis |

| sxtA | Polyketide synthase-like | Initiates the pathway by catalyzing the Claisen condensation of acetyl-ACP with arginine. Contains multiple domains (sxtA1-A4).[5][8] |

| sxtG | Amidinotransferase | Transfers an amidino group from a second arginine molecule to the initial intermediate.[7] |

| sxtB | Cytidine deaminase-like | Involved in the cyclization of the saxitoxin backbone. |

| sxtD | Acyl-CoA N-acyltransferase | May be involved in the formation of the second ring of the saxitoxin molecule. |

| sxtH/T | O-carbamoyltransferase | Catalyzes the transfer of a carbamoyl (B1232498) group to the saxitoxin precursor. |

| sxtI | Carbamoyltransferase | Also involved in the carbamoylation step. |

| sxtS | Sulfotransferase | Responsible for the sulfation of the saxitoxin molecule, leading to the formation of various sulfated analogs. |

| sxtU | Short-chain dehydrogenase | Potentially involved in tailoring reactions that modify the saxitoxin core. |

Note: The functions of many sxt genes in dinoflagellates are inferred from their homology to cyanobacterial counterparts and require further biochemical characterization.

Enzyme Kinetics

A critical area for future research is the detailed characterization of the kinetic parameters (e.g., Km, Vmax) of the saxitoxin biosynthesis enzymes in dinoflagellates. To date, there is a notable lack of published data on the enzyme kinetics for SxtA, SxtG, and other key enzymes in the pathway from dinoflagellate sources. This information is essential for a complete quantitative understanding of the pathway's regulation and for the development of predictive models of toxin production.

Biosynthesis Pathway Diagram

Caption: Proposed saxitoxin biosynthesis pathway in dinoflagellates.

Regulation of Saxitoxin Biosynthesis

The production of saxitoxin in dinoflagellates is not constitutive but is influenced by a variety of environmental factors. Understanding the regulatory networks that control sxt gene expression and toxin synthesis is a key area of research.

Environmental Factors

Nutrient availability, temperature, and light have all been shown to modulate saxitoxin production in Alexandrium species.

-

Nutrients: Both nitrogen and phosphorus limitation can impact toxin content, though the effects can be complex and species-specific. In some cases, nutrient stress has been shown to increase toxin production per cell.

-

Temperature: Suboptimal temperatures can lead to higher toxin content in some Alexandrium strains.[9]

-

Light: Light intensity and photoperiod can influence both growth and toxin production.

Table 2: Influence of Environmental Factors on Saxitoxin Production and Gene Expression in Alexandrium spp.

| Environmental Factor | Observed Effect on Toxin Content | Observed Effect on sxt Gene Expression |

| Nitrogen Limitation | Variable; can increase or decrease | Down-regulation of sxtA has been observed.[10] |

| Phosphorus Limitation | Often leads to increased toxin per cell | Can lead to increased expression of some sxt genes. |

| Low Temperature | Generally increases toxin content | Upregulation of sxtA4 and sxtG has been reported.[11] |

| High Temperature | Can decrease toxin content | May lead to down-regulation of sxt genes. |

| Light Intensity | Variable; optimal light for growth may not be optimal for toxin production | Light can influence the diel expression patterns of some sxt genes. |

Regulatory Pathway Diagram

Caption: Logical diagram of environmental regulation of saxitoxin biosynthesis.

Quantitative Data

Quantitative analysis of saxitoxin production and sxt gene expression is essential for understanding the dynamics of toxic blooms and the physiological state of the dinoflagellates.

Table 3: Saxitoxin Content in Selected Alexandrium Strains

| Species/Strain | Culture Conditions | Toxin Content (fmol/cell) | Reference(s) |

| Alexandrium fundyense | Batch culture, exponential phase | ~10 - 60 | [9] |

| Alexandrium tamarense | Batch culture, various nutrient limitations | ~5 - 50 | [9] |

| Alexandrium minutum | Various European strains, batch culture | 9 - 187 pg/cell | [12] |

| Alexandrium pacificum | Various European strains, batch culture | 10 - 150 pg/cell | [12] |

| Alexandrium catenella | Temperature stress (12°C) | ~40 - 70 | [11] |

Note: Toxin content can vary significantly based on strain, growth phase, and culture conditions.

Table 4: Relative Expression of sxt Genes Under Different Conditions

| Gene | Condition | Fold Change in Expression | Species | Reference(s) |

| sxtA4 | Cold shock (20°C to 16°C) | ~9.9-fold increase | Alexandrium catenella | [11] |

| sxtG | Cold shock (20°C to 16°C) | ~19.5-fold increase | Alexandrium catenella | [11] |

| sxtA | Nitrogen and Phosphorus deficiency (72h) | Down-regulated | Alexandrium minutum | [10] |

| sxtA, sxtG, sxtI | Toxic vs. Non-toxic strains | >1.5-fold higher in toxic | Alexandrium spp. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of saxitoxin biosynthesis in dinoflagellates.

Dinoflagellate Culture for Toxin Production

Objective: To cultivate saxitoxin-producing dinoflagellates under controlled laboratory conditions for subsequent toxin and gene expression analysis.

Materials:

-

Axenic culture of a saxitoxin-producing dinoflagellate strain (e.g., Alexandrium catenella)

-

Sterile f/2 or L1 marine enrichment medium

-

Sterile Erlenmeyer flasks

-

Incubator with controlled temperature and light cycles

-

Autoclave

-

Laminar flow hood

Procedure:

-

Prepare f/2 or L1 medium according to the standard protocol and sterilize by autoclaving.

-

In a laminar flow hood, inoculate a sterile Erlenmeyer flask containing the culture medium with an aliquot of the dinoflagellate culture.

-

Incubate the culture at a constant temperature (e.g., 18-20°C) under a 12:12 hour light:dark cycle with a defined light intensity (e.g., 100 µmol photons m⁻² s⁻¹).

-

Monitor the growth of the culture by cell counting using a Sedgewick-Rafter chamber or a flow cytometer.

-

Harvest the cells during the desired growth phase (e.g., mid-exponential) by centrifugation.

-

The cell pellet can be used for toxin extraction or RNA isolation.

RNA Extraction from Dinoflagellates

Objective: To isolate high-quality total RNA from dinoflagellate cells for gene expression analysis.

Materials:

-

Dinoflagellate cell pellet

-

TRIzol reagent or a similar RNA extraction kit

-

Chloroform

-

75% Ethanol (prepared with DEPC-treated water)

-

RNase-free water

-

Microcentrifuge

-

RNase-free pipette tips and tubes

Procedure:

-

Homogenize the dinoflagellate cell pellet in TRIzol reagent. Due to the tough cell wall of some dinoflagellates, mechanical disruption (e.g., bead beating or grinding with a micropestle) may be necessary.

-

Add chloroform, vortex, and incubate at room temperature.

-

Centrifuge to separate the aqueous (RNA-containing) and organic phases.

-

Transfer the aqueous phase to a new RNase-free tube.

-

Precipitate the RNA by adding isopropanol and incubating.

-

Centrifuge to pellet the RNA.

-

Wash the RNA pellet with 75% ethanol.

-

Air-dry the RNA pellet and resuspend it in RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

Quantitative PCR (qPCR) for sxt Gene Expression

Objective: To quantify the expression levels of specific sxt genes.

Materials:

-

High-quality total RNA

-

Reverse transcription kit

-

qPCR primers for the target sxt gene (e.g., sxtA4, sxtG) and a reference gene

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Design and validate qPCR primers for the target and reference genes.

-

Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

-

Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Analyze the qPCR data to determine the relative or absolute expression levels of the target sxt gene, normalized to the expression of the reference gene.

Saxitoxin Extraction and Analysis by HPLC-FLD

Objective: To extract and quantify saxitoxin and its analogs from dinoflagellate cells.

Materials:

-

Dinoflagellate cell pellet

-

0.1 M Acetic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a fluorescence detector (FLD)

-

Reversed-phase HPLC column

-

Mobile phases (e.g., ammonium (B1175870) formate (B1220265) and acetonitrile)

-

Oxidizing agents (e.g., periodate (B1199274) or peroxide)

-

Saxitoxin standards

Procedure:

-

Extraction: Resuspend the cell pellet in 0.1 M acetic acid and lyse the cells (e.g., by sonication or freeze-thaw cycles). Centrifuge to remove cell debris.

-

Clean-up: Pass the acidic extract through a pre-conditioned SPE cartridge to remove interfering compounds.

-

Derivatization: The saxitoxins are oxidized pre- or post-column to form fluorescent derivatives.

-

HPLC Analysis: Inject the derivatized sample onto the HPLC system. Separate the saxitoxin analogs using a gradient elution program.

-

Detection: Detect the fluorescent derivatives using the fluorescence detector.

-

Quantification: Quantify the concentration of each saxitoxin analog by comparing the peak areas to those of certified reference standards.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying saxitoxin biosynthesis.

Conclusion and Future Directions

Significant progress has been made in unraveling the genetic basis of saxitoxin biosynthesis in dinoflagellates. The identification of sxt gene homologs has provided powerful tools for studying the ecology and toxicology of harmful algal blooms. However, several key areas require further investigation to achieve a complete understanding of this complex metabolic pathway.

Future research should focus on:

-

Biochemical characterization of sxt enzymes: Determining the kinetic parameters and substrate specificities of the dinoflagellate sxt enzymes is crucial for a quantitative understanding of the pathway.

-

Elucidation of regulatory networks: Identifying the specific signal transduction pathways and transcription factors that mediate the effects of environmental cues on sxt gene expression will be a major step forward.

-

Heterologous expression of sxt genes: Expressing dinoflagellate sxt genes in a heterologous host would facilitate the functional characterization of the encoded enzymes.

-

Comparative genomics: Expanding the genomic and transcriptomic datasets from a wider range of saxitoxin-producing and non-producing dinoflagellate species will provide deeper insights into the evolution and diversity of the saxitoxin biosynthesis pathway.

A deeper understanding of the saxitoxin biosynthesis pathway will not only enhance our ability to predict and manage toxic algal blooms but also open up new avenues for the discovery and development of novel therapeutic agents derived from these potent marine natural products.

References

- 1. sxtA-Based Quantitative Molecular Assay To Identify Saxitoxin-Producing Harmful Algal Blooms in Marine Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Environmental Factors Modulate Saxitoxins (STXs) Production in Toxic Dinoflagellate Alexandrium: An Updated Review of STXs and Synthesis Gene Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Environmental Factors Modulate Saxitoxins (STXs) Production in Toxic Dinoflagellate Alexandrium: An Updated Review of STXs and Synthesis Gene Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UND Scholarly Commons - Space Studies Symposium: Dinoflagellates (Bioluminescent Phytoplankton): A Study of Enzyme Kinetics in Microgravity [commons.und.edu]

- 5. mdpi.com [mdpi.com]

- 6. The Genetic Basis of Toxin Biosynthesis in Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular abundance, localization, and enzymatic activity of a saxitoxin biosynthesis enzyme, SxtG, in two sister subclones of the dinoflagellate Alexandrium catenella with extremely different levels of paralytic shellfish toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jssm.umt.edu.my [jssm.umt.edu.my]

- 9. researchgate.net [researchgate.net]

- 10. Transcriptomic Profile and Sexual Reproduction-Relevant Genes of Alexandrium minutum in Response to Nutritional Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. SxtA and sxtG Gene Expression and Toxin Production in the Mediterranean Alexandrium minutum (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Analogues of Saxitoxin (B1146349)

Abstract

Saxitoxin (STX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs).[1] Produced by certain species of marine dinoflagellates and freshwater cyanobacteria, STX and its numerous analogues are responsible for the human illness known as paralytic shellfish poisoning (PSP) following the consumption of contaminated shellfish.[1][2] These toxins exert their effects by specifically blocking voltage-gated sodium channels (NaVs) in nerve and muscle cells, thereby inhibiting nerve impulse transmission and leading to paralysis and, in severe cases, respiratory failure.[3][4] With over 50 structurally related analogues identified, this family of compounds presents significant challenges for food safety and public health monitoring, while also offering unique opportunities for neuropharmacological research and drug development.[1][2] This guide provides a comprehensive overview of the chemical structure of saxitoxin and its analogues, their mechanism of action, quantitative toxicity data, and detailed experimental protocols for their detection and characterization.

Chemical Structure of Saxitoxin

Saxitoxin is a highly polar, hydrophilic alkaloid with the molecular formula C₁₀H₁₇N₇O₄ and a molecular weight of 299.29 g/mol .[1][5][6] Its core structure is a unique tricyclic 3,4-propinoperhydropurine system.[5] Key structural features include two highly basic guanidinium (B1211019) groups, which are largely responsible for the molecule's high polarity and its potent biological activity.[1][5] The active sites for channel binding are concentrated in the guanidine (B92328) groups at positions 7, 8, and 9, as well as the hydroxyl group at C12.[1]

Saxitoxin Analogues: Classification and Diversity

Over 50 distinct analogues of saxitoxin have been identified, collectively known as saxitoxins.[2] These compounds share the same tricyclic core but differ in the substituent groups at four key positions (R1, R2, R3, and R4). This structural diversity leads to a wide range of toxicities among the analogues.[7][8] The analogues are generally classified into several groups based on their substitutions.[3][7][8]

-

Carbamate (B1207046) Toxins: This group includes saxitoxin (STX) itself, which has a carbamoyl (B1232498) group (-OCONH₂) at the R4 position.

-

N-Sulfocarbamoyl Toxins (C-Toxins): These analogues possess an N-sulfocarbamoyl group (-OCONHSO₃⁻) and are generally less toxic than their carbamate counterparts.

-

Decarbamoyl Toxins (dc-Toxins): These analogues lack the carbamoyl group, having a hydroxyl group (-OH) at R4 instead. Their toxicity is typically intermediate.[1]

-

Gonyautoxins (GTX): This is a major group characterized by sulfate (B86663) groups at the R2 and/or R3 positions.

-

Hydroxylated and Other Variants: Neosaxitoxin (NEO or neoSTX) is a key analogue with a hydroxyl group at the N1 position (R1), which can enhance its binding affinity to the sodium channel.[1][3] Recently discovered hydrophobic analogues, such as the Lyngbya wollei toxins (LWTX), feature acetate (B1210297) or other groups.[6]

Mechanism of Action

The toxicity of saxitoxin and its analogues stems from their ability to act as potent, selective, and reversible blockers of voltage-gated sodium channels (NaVs).[2][3]

-

Binding Site: STX binds with high affinity to receptor site 1 on the alpha subunit of the NaV channel, which is located at the outer pore of the channel.[4][9][10]

-

Channel Blockade: The positively charged guanidinium groups of the toxin molecule effectively plug the channel pore, physically obstructing the passage of sodium ions (Na⁺) into the neuron.[2][10]

-

Inhibition of Action Potentials: By preventing Na⁺ influx, STX inhibits the depolarization phase of the action potential. This blockade of nerve impulses prevents normal cellular function in excitable tissues like nerves and muscles.[3][9]

-

Physiological Effect: The resulting inhibition of neuronal signaling leads to a flaccid paralysis.[9] In cases of severe poisoning, paralysis of the respiratory muscles can lead to death by asphyxiation.[2]

Caption: Mechanism of action of Saxitoxin on voltage-gated sodium channels.

Quantitative Data: Toxicity of Saxitoxin Analogues

The toxicity of PSTs is typically measured using the mouse bioassay and expressed relative to saxitoxin itself. The European Union has set a regulatory limit of 800 µg STX dihydrochloride (B599025) equivalents per kilogram (µg STX eq/kg) of shellfish flesh.[11][12] The relative potencies of the major analogues are summarized below.

| Toxin Analogue | R1 | R2 | R3 | R4 | Relative Toxicity Factor (vs. STX) |

| Saxitoxin (STX) | H | H | H | OCONH₂ | 1.00 |

| Neosaxitoxin (NEO) | OH | H | H | OCONH₂ | 0.92 |

| Gonyautoxin 1 (GTX1) | OH | H | OSO₃⁻ | OCONH₂ | 0.99 |

| Gonyautoxin 2 (GTX2) | H | H | OSO₃⁻ | OCONH₂ | 0.36 |

| Gonyautoxin 3 (GTX3) | H | OSO₃⁻ | H | OCONH₂ | 0.64 |

| Gonyautoxin 4 (GTX4) | OH | OSO₃⁻ | H | OCONH₂ | 0.73 |

| Decarbamoyl STX (dcSTX) | H | H | H | OH | 0.51 |

| C1 | OH | H | OSO₃⁻ | OCONHSO₃⁻ | 0.01 |

| C2 | H | H | OSO₃⁻ | OCONHSO₃⁻ | <0.01 |

| Data compiled from sources.[13][14][15] Note that reported values can vary slightly between studies. |

Experimental Protocols

Accurate detection and quantification of saxitoxins are critical for public health. Several methods are employed, each with distinct principles and applications.

Mouse Bioassay (MBA)

The MBA is the traditional method for determining the total toxicity of a sample. It measures the integrated potency of all PSTs present.[12][16]

Methodology:

-

Sample Preparation: Weigh 100 g of homogenized shellfish tissue.

-

Extraction: Add 100 mL of 0.1 M hydrochloric acid (HCl). Adjust pH to 3.0-4.0. Boil for 5 minutes, cool, and dilute to a final volume of 200 mL with distilled water.

-

Clarification: Centrifuge the extract at 3000 x g for 10 minutes. The supernatant is used for the assay.

-

Injection: Inject 1.0 mL of the acidic extract intraperitoneally (i.p.) into standardized mice (e.g., Swiss Webster strain, 19-21 g).

-

Observation: Observe the mice for characteristic PSP symptoms (e.g., paralysis, gasping) and record the time from injection to death.

-

Quantification: The time to death is converted to "Mouse Units" (MU) using a standardized conversion table. One MU is the amount of toxin required to kill a 20 g mouse in 15 minutes. The final toxicity is calculated in µg STX eq/kg.[16]

Caption: General workflow for the Paralytic Shellfish Poisoning (PSP) mouse bioassay.

Receptor Binding Assay (RBA)

The RBA is a high-throughput, non-animal alternative that measures the total binding affinity of toxins in a sample to the sodium channel receptor.[17][18]

Methodology:

-

Reagent Preparation:

-

Rat Brain Membranes: Prepare a crude membrane fraction from rat brains, which serves as the source of NaV channels. Homogenize brain tissue (medulla and cerebellum) in buffer and store aliquots at -80°C.[18][19]

-

Assay Buffer: Prepare a buffer such as 100 mM MOPS/100 mM choline (B1196258) chloride, pH 7.4.[19]

-

Radioligand: Use tritiated saxitoxin ([³H]-STX) as the labeled competitor. Prepare a working solution of known concentration (e.g., 15 nM).[19]

-

Standards: Prepare a serial dilution of a certified saxitoxin standard.

-

-

Assay Protocol (96-well plate format):

-

Separation: Place the plate on a vacuum manifold and filter the contents of the wells. Wash each well twice with ice-cold assay buffer to remove unbound [³H]-STX.[19]

-

Detection: Add scintillation cocktail to each well (if using a solid scintillant plate) or transfer filters to scintillation vials. Measure the radioactivity (counts per minute, CPM) of the bound [³H]-STX using a microplate scintillation counter.

-

Data Analysis: The amount of radioactivity is inversely proportional to the concentration of toxin in the sample. Construct a standard curve by plotting the percent [³H]-STX bound versus the concentration of the unlabeled STX standard. Calculate the toxin concentration in the unknown samples by interpolating from this curve.

Caption: Workflow for the saxitoxin receptor binding assay (RBA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective instrumental method that can identify and quantify individual saxitoxin analogues.[20]

Methodology:

-

Sample Preparation:

-

Extraction: Homogenize 5 g of shellfish tissue with 5 mL of 0.1 M HCl or 1% acetic acid.[13][21]

-

Internal Standard: Spike the sample with a stable isotope-labeled internal standard (e.g., Saxitoxin-¹³C,¹⁵N₂) to correct for matrix effects and variations.[20]

-

Protein Precipitation: Add acetonitrile (B52724) to the extract to precipitate proteins, then centrifuge.[13][20]

-

Solid Phase Extraction (SPE): Purify and concentrate the toxins using a weak cation exchange SPE cartridge.

-

Condition the cartridge (e.g., with methanol (B129727) and water).

-

Load the sample extract.

-

Wash away interferences (e.g., with water and 50% methanol).

-

Elute the toxins with an acidic solvent (e.g., 5% formic acid in methanol).[20]

-

-

Final Step: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.[20]

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the toxin analogues using hydrophilic interaction liquid chromatography (HILIC) on a suitable column.

-

Mobile Phase: Use a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid).

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each saxitoxin analogue and the internal standard for unambiguous identification and quantification.[13]

-

-

-

Data Analysis: Quantify each analogue by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference standards.

Caption: Experimental workflow for LC-MS/MS analysis of saxitoxins.

Conclusion

Saxitoxin and its extensive family of analogues represent a significant area of study in toxicology, analytical chemistry, and pharmacology. Their unique tricyclic structure and potent, specific mechanism of action on voltage-gated sodium channels make them both a public health concern and a valuable tool for scientific research. Understanding the structural variations among analogues is key to predicting their relative toxicity. The continued development and refinement of analytical methods, from traditional bioassays to advanced LC-MS/MS techniques, are essential for ensuring seafood safety and for advancing research into the therapeutic potential of these powerful neurotoxins. This guide provides the foundational knowledge and detailed protocols necessary for professionals engaged in this critical work.

References

- 1. mdpi.com [mdpi.com]

- 2. Saxitoxin - Wikipedia [en.wikipedia.org]

- 3. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Neurotoxic Alkaloids: Saxitoxin and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. researchgate.net [researchgate.net]

- 11. The Effect of Experimental Protocol on the Toxicity of Saxitoxin in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of Six Detection Methods for Analysis of Paralytic Shellfish Toxins in Shellfish from Four Regions within Latin America - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of Sample Preparation for the Identification and Quantification of Saxitoxin in Proficiency Test Mussel Sample using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A Sub-Acute Dosing Study of Saxitoxin and Tetrodotoxin Mixtures in Mice Suggests That the Current Paralytic Shellfish Toxin Regulatory Limit Is Fit for Purpose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Receptor binding assay for paralytic shellfish poisoning toxins: optimization and interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. issc.org [issc.org]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

A Technical Guide to the Mechanism of Action of Saxitoxin Dihydrochloride on Voltage-Gated Sodium Channels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Saxitoxin (B1146349) (STX), a potent neurotoxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria, is a invaluable molecular probe for the study of excitable cell membranes.[1][2] As a highly specific and high-affinity blocker of most voltage-gated sodium channel (NaV) isoforms, its mechanism of action has been extensively characterized, providing fundamental insights into the structure and function of these critical ion channels.[1][3] This document provides a detailed technical overview of the molecular interactions between saxitoxin dihydrochloride (B599025) and NaV channels, summarizes key quantitative binding data, outlines common experimental protocols used in its study, and presents visual diagrams of its mechanism and related workflows.

The Molecular Target: Voltage-Gated Sodium Channels (NaV)

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, such as neurons and muscle cells.[4] In mammals, NaV channels are formed by a large, pore-forming α-subunit (~260 kDa) and one or more smaller auxiliary β-subunits.[5][6] The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[1] The loop between the S5 and S6 segments, known as the P-loop, dips back into the membrane from the extracellular side and collectively, the four P-loops form the narrow ion selectivity filter and the outer vestibule of the channel pore.[1][3][7] This outer vestibule is the primary binding site for saxitoxin.[7][8]

Core Mechanism of Action: High-Affinity Pore Blockade

The primary mechanism of action of saxitoxin is the physical occlusion of the NaV channel pore.[1][3] STX binds with a 1:1 stoichiometry to a specific receptor, designated as neurotoxin binding site 1, located at the outer entrance of the channel.[3][7] This binding event effectively plugs the channel, preventing the influx of sodium ions and thereby blocking the generation and propagation of nerve impulses, leading to the condition known as paralytic shellfish poisoning (PSP).[1][3]

The high-affinity interaction is primarily electrostatic. Saxitoxin possesses two positively charged guanidinium (B1211019) groups (the 7,8,9-guanidinium and 1,2,3-guanidinium moieties).[1][3][9][10] These groups form strong ionic and hydrogen bonds with a set of negatively charged amino acid residues within the P-loops of the NaV channel.[9] These critical residues, often referred to as the DEKA motif in saxitoxin-sensitive channels, consist of aspartate (D), glutamate (B1630785) (E), lysine (B10760008) (K), and alanine (B10760859) (A) contributed by the P-loops of domains I, II, III, and IV, respectively.[7] The precise orientation of STX within the binding site is stabilized by these interactions, positioning the toxin to act as a highly effective "cork in a bottle".[11]

Isoform Specificity and Toxin Resistance

There are nine mammalian NaV α-subunit isoforms (NaV1.1–NaV1.9), which exhibit differential sensitivity to saxitoxin.[1] This variation is largely determined by the amino acid composition at the toxin-binding site.

-

STX-Sensitive (STX-s) Isoforms: NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7 are generally sensitive to nanomolar concentrations of STX.

-

STX-Resistant (STX-r) Isoforms: NaV1.5 (cardiac), NaV1.8, and NaV1.9 (peripheral sensory neurons) are significantly less sensitive, often requiring micromolar concentrations for blockade. This resistance is typically conferred by a single amino acid substitution in the domain I P-loop, where a non-aromatic, neutral, or acidic residue is replaced. For instance, the cardiac NaV1.5 channel has a cysteine at this position instead of a tyrosine or phenylalanine, which dramatically reduces toxin affinity.[12]

Interestingly, human NaV1.7, a key channel in pain signaling, is notably less sensitive to STX than its rodent orthologs.[5][13][14] This is due to a unique two-residue variation (T1398/I1399) in the domain III P-loop that selectively destabilizes STX binding while having minimal effect on the binding of a related toxin, tetrodotoxin (B1210768) (TTX).[5][13][15]

Quantitative Analysis of STX-NaV Interaction

The affinity of saxitoxin for various NaV channel isoforms is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kd). These values are critical for understanding isoform selectivity and for the development of novel therapeutics.

| NaV Isoform | Species | Expression System | Method | IC₅₀ / Kd (nM) | Reference(s) |

| NaV1.2 | Rat | CHO Cells | Electrophysiology | 1.2 ± 0.1 | [16] |

| NaV1.4 | Rat | CHO Cells | Electrophysiology | 2.8 ± 0.1 | [13] |

| NaV1.4 | Human | HEK293 Cells | Electrophysiology | 4.3 ± 0.35 | [17] |

| NaV1.7 | Human | CHO Cells | Electrophysiology | 702 ± 53 | [13] |

| NaV1.7 | Human (mutant) | CHO Cells | Electrophysiology | 2.3 ± 0.2 | [13] |

| NaV1.4 | Rat (mutant) | CHO Cells | Electrophysiology | 1,153 ± 60 | [5] |

| General | Rat | Brain Homogenate | Binding Assay (Kd) | ~4.3 | [18] |

| General | Bullfrog | Plasma | Binding Assay (Kd) | 0.16 ± 0.03 | [18] |

Note: IC₅₀ values can vary based on experimental conditions, such as the holding potential and stimulation frequency (use-dependence) of the electrophysiology protocol.[16][19]

Key Experimental Protocols

The study of saxitoxin's interaction with NaV channels relies on several core experimental techniques, primarily electrophysiology and radioligand binding assays.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the flow of sodium ions through the channels in the membrane of a single cell, allowing for the characterization of channel blockade by STX.

Objective: To determine the IC₅₀ of saxitoxin for a specific NaV isoform expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Methodology:

-

Cell Culture: Culture mammalian cells stably or transiently transfected with the cDNA for the desired NaV channel α-subunit.[5] Co-transfection with a fluorescent marker (e.g., eGFP) can aid in identifying transfected cells.[5]

-

Electrode Preparation: Fabricate micropipettes from borosilicate glass capillaries. When filled with intracellular solution, their resistance should be 1-2 MΩ.[19]

-

Solutions:

-

Extracellular (Bath) Solution: Contains physiological concentrations of ions, typically including (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.3.[19]

-

Intracellular (Pipette) Solution: Formulated to mimic the intracellular environment, often containing (in mM): 125 CsF (to block K⁺ channels), 2 MgCl₂, 1.1 EGTA, and 20 Na⁺-HEPES, with pH adjusted to 7.3.[19]

-

-

Recording:

-

Establish a gigaohm seal between the micropipette and the cell membrane, then rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane at a negative holding potential (e.g., -120 mV) to ensure channels are in a resting state.[19]

-

Elicit sodium currents (INa) by applying a brief depolarizing voltage step (e.g., to -10 mV for 10 ms).[19]

-

-

Toxin Application:

-

Establish a stable baseline current.

-

Perfuse the bath with extracellular solution containing known concentrations of saxitoxin.

-

Record the reduction in peak sodium current at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak inward current at each STX concentration and normalize it to the baseline current.

-

Plot the normalized current as a function of saxitoxin concentration and fit the data to a Langmuir (or Hill) equation to determine the IC₅₀ value.[20]

-

Radioligand Receptor Binding Assay (RBA)

The RBA is a high-throughput method that measures the binding of a radiolabeled toxin to its receptor in a competitive format. It is particularly useful for quantifying total toxin potency in a sample.[21][22]

Objective: To determine the concentration of STX or its analogs in a sample by measuring its ability to compete with a radiolabeled STX standard for binding to NaV channels in a membrane preparation.

Methodology:

-

Membrane Preparation: Homogenize a tissue rich in NaV channels (e.g., rat brain) in a cold lysis buffer.[23] Centrifuge the homogenate to pellet the membranes containing the channels. Resuspend and store the membrane preparation at -80°C.[23]

-

Reagent Preparation:

-

Radioligand: Prepare a working solution of tritiated saxitoxin ([³H]STX) at a fixed concentration (e.g., 15 nM).[21]

-

Standards: Prepare a serial dilution of unlabeled STX to create a standard curve.[21]

-

Samples: Extract toxins from the test material (e.g., shellfish tissue) using an appropriate solvent like 1% acetic acid.[21]

-

-

Assay Procedure (96-well plate format):

-

To triplicate wells of a microtiter filter plate, add: the membrane preparation, assay buffer, and either the unlabeled STX standard, the sample extract, or buffer alone (for total binding).[21]

-

Add the [³H]STX working solution to all wells.

-

Incubate the plate (e.g., 1 hour at 4°C) to allow the binding to reach equilibrium.[21]

-

-

Separation: Separate the receptor-bound [³H]STX from the unbound ligand by rapid vacuum filtration through the filter plate.[23] Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[23]

-

Quantification: Dry the filters and measure the radioactivity retained on them using a microplate scintillation counter.[21][23]

-

Data Analysis:

-

Generate a standard curve by plotting the percentage of [³H]STX binding against the concentration of the unlabeled STX standard.

-

Determine the concentration of STX equivalents in the unknown samples by comparing their inhibition of [³H]STX binding to the standard curve.

-

Conclusion

Saxitoxin dihydrochloride remains a cornerstone tool for neuroscience and pharmacology. Its well-defined mechanism of action as a high-affinity pore blocker of voltage-gated sodium channels allows for detailed investigation of channel structure, function, and pharmacology. The distinct sensitivities among NaV isoforms, rooted in specific amino acid differences at the binding site, provide a powerful paradigm for understanding molecular recognition and for guiding the design of isoform-selective channel modulators for therapeutic applications, particularly in the field of analgesia. The robust experimental protocols developed for its study continue to yield critical data for both basic and applied research.

References

- 1. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. mdpi.com [mdpi.com]

- 4. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions (Journal Article) | OSTI.GOV [osti.gov]

- 5. pnas.org [pnas.org]

- 6. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Energetic localization of saxitoxin in its channel binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding and Pharmacokinetics of the Sodium Channel Blocking Toxins (Saxitoxin and the Tetrodotoxins) | Bentham Science [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. Use‐ and Voltage‐Dependent Block of the Sodium Channel by Saxitoxin | Semantic Scholar [semanticscholar.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. The antinociceptive properties of an isoform-selective inhibitor of Nav1.7 derived from saxitoxin in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trifunctional Saxitoxin Conjugates for Covalent Labeling of Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. rupress.org [rupress.org]

- 20. Mutant cycle analysis with modified saxitoxins reveals specific interactions critical to attaining high-affinity inhibition of hNaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to the Natural Sources and Isolation of Saxitoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxitoxin (B1146349) (STX) is a potent neurotoxin and the best-known member of the paralytic shellfish toxin (PST) group.[1] These toxins are of significant interest due to their impact on public health, causing paralytic shellfish poisoning (PSP), and their potential as pharmacological tools and leads for drug development.[1][2] Saxitoxin and its more than 50 derivatives are naturally produced by a variety of marine dinoflagellates and freshwater cyanobacteria.[3] This guide provides a comprehensive overview of the natural sources of saxitoxin and details the technical methodologies for its isolation and purification.

Natural Sources of Saxitoxin

Saxitoxin is not produced by shellfish but is accumulated in them through the food chain. The primary producers are certain species of microorganisms found in both marine and freshwater environments.[4]

Marine Dinoflagellates

Several species of marine dinoflagellates are known producers of saxitoxin and its analogues. These microorganisms are often associated with harmful algal blooms (HABs), commonly known as "red tides."[3]

-

Alexandrium spp.: This genus is a major producer of PSTs worldwide. Key species include Alexandrium catenella, Alexandrium fundyense, Alexandrium tamarense, and Alexandrium minutum.[3]

-

Gymnodinium spp.: Gymnodinium catenatum is another significant producer of saxitoxins.[3]

-

Pyrodinium spp.: Pyrodinium bahamense is a notable source of STX, particularly in tropical regions.[3]

Freshwater Cyanobacteria

A number of freshwater cyanobacteria (blue-green algae) are also capable of synthesizing saxitoxin.[3]

-

Anabaena spp.: Species such as Anabaena circinalis are known producers.[5]

-

Aphanizomenon spp.: Certain species within this genus can produce saxitoxins.[3]

-

Cylindrospermopsis spp.: Cylindrospermopsis raciborskii has been identified as a saxitoxin producer.[3][5]

-

Lyngbya spp.: Lyngbya wollei is a known source of saxitoxins.[3][5]

-

Planktothrix spp.: Some species of Planktothrix have been found to produce these toxins.[3]

Quantitative Data on Saxitoxin Production

The concentration of saxitoxin can vary significantly depending on the producing organism and environmental conditions. The following tables summarize representative quantitative data from the literature.

| Organism | Saxitoxin Content (per cell) | Reference |

| Alexandrium catenella | 0.66 to 9.8 pg STX equivalent | [6] |

| Gymnodinium catenatum | 26 to 28 pg STX equivalent | [6] |

| Alexandrium ostenfeldii | up to 217 pg STX equivalent | [6] |

| Dolichospermum circinale (formerly Anabaena circinalis) | up to 450 fg/cell | [7] |

| Source Material | Saxitoxin Concentration | Reference |

| Southern puffer fish (Sphoeroides nephelus) ovaries | 22,104 μg STX eq/100 g tissue | [3] |

| Cyanobacterial biomass (field samples) | up to 4470 µg/g dry weight | [7] |

Isolation and Purification of Saxitoxin

The isolation of saxitoxin is a multi-step process involving extraction from the source material followed by various purification techniques.

Experimental Workflow for Saxitoxin Isolation

Caption: General workflow for the isolation and purification of saxitoxin.

Detailed Experimental Protocols

This protocol is adapted from established methods for paralytic shellfish toxin analysis.[8][9]

-

Homogenization: Weigh 100 g of homogenized shellfish tissue into a beaker.

-

Acidification: Add 100 mL of 0.1 M hydrochloric acid (HCl).

-

pH Adjustment: Adjust the pH to between 2 and 4.

-

Heating: Heat the mixture in a boiling water bath for 5 minutes.

-

Cooling: Cool the mixture to room temperature.

-

Volume Adjustment: Adjust the final volume to 200 mL with 0.1 M HCl.

-

Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes.

-

Collection: Collect the supernatant, which contains the crude toxin extract.

This protocol is suitable for extracting saxitoxin from cultured or field-collected cyanobacteria.[10][11]

-

Lysis: Resuspend the cyanobacterial cell pellet in 0.5 M acetic acid.

-

Homogenization: Subject the suspension to ultrasonication or bead beating to lyse the cells.[5][11]

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) to pellet cell debris.[5]

-

Collection: Collect the supernatant containing the crude toxin extract.

-

Lyophilization (Optional): The extract can be lyophilized for concentration and storage.[11]

SPE is used to remove interfering substances and concentrate the toxins.[12][13]

-

Cartridge Selection: Common choices include C18, graphitized carbon, or hydrophilic interaction liquid chromatography (HILIC) cartridges.[7][14]

-

Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by water.

-

Loading: Load the crude extract onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove impurities.

-

Elution: Elute the toxins with an appropriate solvent (e.g., methanol/water mixture with a small amount of acid).

HPLC is a powerful technique for the final purification of saxitoxin.[11][15]

-

Pre-column Derivatization with Fluorescence Detection (HPLC-FLD): This is a widely used method for quantification. The toxins are oxidized before injection onto the column to form fluorescent derivatives.[11]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like saxitoxin.[10][16]

-

Reversed-Phase HPLC with Ion-Pairing Agents: This technique can also be employed for saxitoxin separation.[17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This provides high sensitivity and specificity for both quantification and identification of saxitoxin and its analogues.[8][10]

Mechanism of Action and Signaling Pathway

Saxitoxin exerts its neurotoxic effects by selectively blocking voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[3][4][18] This blockage prevents the influx of sodium ions, which is essential for the propagation of action potentials.[3] The result is a flaccid paralysis.[3]

Signaling Pathway of Saxitoxin Action

Caption: Mechanism of saxitoxin's neurotoxic action.

Conclusion

Saxitoxin, produced by a diverse range of marine dinoflagellates and freshwater cyanobacteria, remains a molecule of significant scientific interest. The isolation and purification of this potent neurotoxin require a combination of acidic extraction and advanced chromatographic techniques. A thorough understanding of its natural sources and the methodologies for its isolation is crucial for research in toxicology, pharmacology, and the development of new therapeutic agents. The detailed protocols and data presented in this guide provide a valuable resource for professionals in these fields.

References

- 1. acs.org [acs.org]

- 2. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saxitoxin - Wikipedia [en.wikipedia.org]

- 4. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Saxitoxin-Producing Cyanobacteria and Anabaena circinalis in Environmental Water Blooms by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. DSpace [iris.who.int]

- 8. mdpi.com [mdpi.com]

- 9. Extraction methods for paralytic shellfish poisoning toxins - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 10. cest2017.gnest.org [cest2017.gnest.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Improved solid-phase extraction procedure in the analysis of paralytic shellfish poisoning toxins by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2.3. Solid phase extraction (SPE) [bio-protocol.org]

- 15. Purification and characterization of saxitoxin from Mytilus chilensis of southern Chile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Saxitoxin and its Role in Paralytic Shellfish Poisoning (PSP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxitoxin (B1146349) (STX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs).[1][2] It is a non-proteinaceous, heterocyclic guanidinium (B1211019) compound that is naturally produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2][3] Through the food chain, saxitoxin and its numerous analogues can accumulate in filter-feeding bivalve shellfish, such as mussels, clams, oysters, and scallops.[4] Consumption of these contaminated shellfish by humans can lead to a severe and potentially fatal neurotoxic illness known as Paralytic Shellfish Poisoning (PSP).[1][5] This technical guide provides a comprehensive overview of saxitoxin, its mechanism of action, the clinical aspects of PSP, and detailed methodologies for its detection and quantification.

Chemical and Physical Properties of Saxitoxin

Saxitoxin is a tricyclic perhydropurine with the molecular formula C₁₀H₁₇N₇O₄ and a molar mass of 299.29 g/mol .[1] Its structure contains two highly polar guanidinium groups, which are crucial for its biological activity.[2] Saxitoxin is soluble in water and stable to heat and acid, meaning that ordinary cooking methods do not eliminate the toxins.[5]

Saxitoxin-Producing Organisms

The primary producers of saxitoxin and its analogues are marine dinoflagellates and freshwater cyanobacteria.[1][2]

Table 1: Principal Saxitoxin-Producing Organisms

| Kingdom | Phylum/Division | Genera |

| Protista | Dinoflagellata | Alexandrium sp., Gymnodinium sp., Pyrodinium sp.[1][2][3] |

| Bacteria | Cyanobacteria | Anabaena sp. (Dolichospermum), Aphanizomenon sp., Cylindrospermopsis sp., Lyngbya sp., Planktothrix sp.[1][2][3] |

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

Saxitoxin exerts its neurotoxic effects by binding with high affinity to site 1 of the α-subunit of voltage-gated sodium channels (VGSCs) on the outer surface of excitable cell membranes, including neurons and muscle cells.[1][6] The positively charged guanidinium groups of saxitoxin interact with negatively charged carboxylate groups within the pore of the sodium channel, effectively occluding the channel and blocking the influx of sodium ions.[2] This prevention of sodium ion flow inhibits the generation and propagation of action potentials, leading to paralysis of voluntary muscles.[1][6]

Figure 1: Mechanism of saxitoxin blocking the voltage-gated sodium channel.

Paralytic Shellfish Poisoning (PSP)

Clinical Presentation

PSP is a serious illness that can be life-threatening. The onset of symptoms is typically rapid, occurring within 30 minutes to 3 hours after ingesting contaminated shellfish.[7] The severity of symptoms depends on the amount of toxin ingested.

Table 2: Symptoms of Paralytic Shellfish Poisoning (PSP)

| Stage | Symptoms |

| Early Symptoms | Tingling and numbness of the lips, tongue, and fingertips.[7][8] |

| Moderate Symptoms | Progression of tingling and numbness to the arms and legs, loss of motor control, lack of coordination (ataxia), headache, and dizziness.[5][8] |

| Severe Symptoms | Muscular paralysis, difficulty swallowing (dysphagia), incoherent speech, and respiratory distress.[5][8] |

| Fatal Outcome | In extreme cases, death can occur within 2 to 12 hours due to respiratory paralysis.[5] |

Diagnosis and Treatment

Diagnosis of PSP is primarily based on the characteristic neurological symptoms and a recent history of shellfish consumption.[8] Confirmation can be achieved by detecting saxitoxin in the implicated shellfish or in the patient's urine.[8]

There is no specific antidote for PSP.[5][7] Treatment is supportive and focuses on managing the symptoms. In severe cases, mechanical ventilation is required to assist with breathing until the toxin is eliminated from the body.[9] With prompt and adequate medical care, most patients recover fully.[7]

Saxitoxin Analogues and Relative Toxicity

Over 50 analogues of saxitoxin have been identified, which differ in their chemical structure and toxicity.[1][2] These analogues are often grouped into carbamate, N-sulfocarbamoyl, and decarbamoyl toxins.[10] The European Food Safety Authority (EFSA) has established Toxicity Equivalency Factors (TEFs) for various PSTs relative to saxitoxin.

Table 3: Toxicity Equivalency Factors (TEFs) for Selected Saxitoxin Analogues

| Toxin Analogue | Abbreviation | TEF (relative to STX) |

| Saxitoxin | STX | 1 |

| Neosaxitoxin | NEO | 1 |

| Gonyautoxin 1 & 4 | GTX1,4 | 1 |

| Gonyautoxin 2 & 3 | GTX2,3 | 0.4 |

| Decarbamoylsaxitoxin | dcSTX | 0.6 |

| N-sulfocarbamoyl-gonyautoxin 2 & 3 | C1,2 | 0.01 |

| Decarbamoylgonyautoxin 2 & 3 | dcGTX2,3 | 0.4 |

| Data sourced from EFSA reports and related publications.[11][12] |

Experimental Protocols for Saxitoxin Detection

Mouse Bioassay (AOAC Official Method 959.08)

The mouse bioassay has historically been the standard method for determining the total toxicity of PSP toxins in shellfish.[13][14]

Methodology:

-

Sample Preparation:

-

Thoroughly clean the outside of the shellfish with fresh water.[14]

-

Shuck the shellfish and collect 100-150 g of meat.[14]

-

Homogenize the shellfish meat.[15]

-

Weigh 100 g of the homogenate and mix with 100 mL of 0.1 M HCl.[15]

-

Adjust the pH to between 2.0 and 4.0.[16]

-

Boil the mixture for 5 minutes, then cool to room temperature.[15]

-

Centrifuge the mixture and collect the supernatant.[17]

-

-

Assay Procedure:

-

Use Swiss-Webster mice weighing between 19 and 21 g.

-

Inject 1.0 mL of the acidic shellfish extract intraperitoneally (i.p.) into each of three mice.[13]

-

Observe the mice for signs of paralysis and record the time from injection to the last gasping breath.

-

If the median death time is less than 5 minutes, dilute the extract and re-inject into another group of mice.

-

Calculate the toxicity in Mouse Units (MU) per 100 g of shellfish tissue using a standardized conversion table (Sommer's Table). One MU is the amount of toxin that will kill a 20 g mouse in 15 minutes.[13] The regulatory limit is typically 80 µg STX equivalents per 100 g of shellfish tissue.[18]

-

Figure 2: Workflow for the Mouse Bioassay for PSP toxin detection.

Receptor Binding Assay (RBA)

The RBA is a functional assay that measures the total toxic potency of all PSTs that bind to the voltage-gated sodium channel.[19]

Methodology:

-

Reagents and Materials:

-

Rat brain membrane preparation (source of VGSCs).[20]

-

Tritiated saxitoxin ([³H]-STX) as the radioligand.[19]

-

Saxitoxin standard for the calibration curve.[20]

-

Assay buffer (e.g., 100 mM MOPS/100 mM choline (B1196258) chloride, pH 7.4).[20]

-

96-well microplate filter plates.

-

Microplate scintillation counter.

-

-

Assay Procedure:

-

Prepare serial dilutions of the saxitoxin standard and the shellfish extracts.

-

In a 96-well filter plate, add the standard or sample, [³H]-STX, and the rat brain membrane preparation.[20]

-

Incubate the plate at 4°C for 1 hour to allow for competitive binding.[20]

-

Filter the plate contents under vacuum to separate the bound and free radioligand.

-

Wash the wells with ice-cold assay buffer.[20]

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

The amount of [³H]-STX bound is inversely proportional to the concentration of saxitoxin in the sample.

-

Quantify the saxitoxin concentration in the samples by comparing the results to the standard curve.

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD methods, both pre-column and post-column oxidation, are widely used for the separation and quantification of individual saxitoxin analogues.[21][22]

Methodology (Post-Column Oxidation Example):

-

Sample Preparation:

-

Perform an acidic extraction of the shellfish tissue as described for the mouse bioassay.

-

Clean up the extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.[23]

-

-

HPLC Analysis:

-

HPLC System: A liquid chromatograph equipped with a pump, autosampler, column oven, and fluorescence detector.

-

Column: A reversed-phase C8 or C18 column.[24]

-

Mobile Phase: Ion-interaction chromatography is typically used, with mobile phases containing reagents like heptanesulfonate or octanesulfonate.[24]

-

Gradient Elution: A gradient program is used to separate the different saxitoxin analogues.

-

Injection Volume: 5-20 µL.

-

-

Post-Column Derivatization:

-

The eluent from the HPLC column is mixed with an oxidizing agent (e.g., periodic acid) and then an acid (e.g., acetic acid) in a post-column reactor.[22] This converts the non-fluorescent saxitoxins into highly fluorescent derivatives.

-

-

Fluorescence Detection:

-

The fluorescent derivatives are detected by a fluorescence detector with excitation and emission wavelengths typically around 340 nm and 390 nm, respectively.

-

Quantification is achieved by comparing the peak areas of the samples to those of certified reference standards for each analogue.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the identification and quantification of saxitoxin and its analogues.[4][25]

Methodology:

-

Sample Preparation:

-

Perform an acidic extraction of the shellfish tissue.[4]

-

For complex matrices, a solid-phase extraction (SPE) cleanup step using a weak cation exchange or graphitized carbon cartridge may be necessary.[4]

-